molecular formula C9H10N2O2 B3350244 2,6-Dimethoxy-4-methylpyridine-3-carbonitrile CAS No. 26345-14-2

2,6-Dimethoxy-4-methylpyridine-3-carbonitrile

Cat. No.: B3350244
CAS No.: 26345-14-2
M. Wt: 178.19 g/mol
InChI Key: NRKNGNXRGPJALL-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-methylpyridine-3-carbonitrile is a versatile chemical intermediate designed for research and development applications. As a derivative of the pyridine-3-carbonitrile scaffold, this compound is of significant interest in medicinal and organic chemistry. Pyridine-3-carbonitriles are recognized as important precursors in organic synthesis and are found in compounds with a wide range of pharmacological activities . The specific methoxy substitutions on the pyridine ring make it a valuable building block for the construction of more complex molecules. Researchers utilize such compounds in the synthesis of potential therapeutic agents. Related pyridine-3-carbonitrile derivatives have been investigated for various biological activities and have shown promise in cytotoxicity assessments against several cancer cell lines in vitro . This compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxy-4-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-4-8(12-2)11-9(13-3)7(6)5-10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKNGNXRGPJALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319218
Record name 2,6-dimethoxy-4-methylnicotinonitrile
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Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26345-14-2
Record name NSC341977
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dimethoxy-4-methylnicotinonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of 2,6 Dimethoxy 4 Methylpyridine 3 Carbonitrile

Reactivity at the Nitrile Functionality (–CN)

The carbonitrile (or nitrile) group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to a wide range of other functionalities and heterocyclic systems.

Nucleophilic Addition Reactions to the Carbonitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone for the conversion of nitriles into other functional groups. While specific studies on nucleophilic additions to 2,6-dimethoxy-4-methylpyridine-3-carbonitrile are not extensively documented, the general reactivity of aromatic nitriles suggests that it can undergo reactions such as hydrolysis to form the corresponding carboxylic acid, or reduction to yield an aminomethyl group. The presence of the electron-donating methoxy (B1213986) groups on the pyridine (B92270) ring may slightly modulate the electrophilicity of the nitrile carbon, but it is expected to retain its susceptibility to strong nucleophiles.

Cycloaddition Reactions Involving the Nitrile (e.g., [2+3] Dipolar Cycloadditions)

The nitrile group can participate as a dipolarophile in cycloaddition reactions, most notably in [2+3] dipolar cycloadditions with 1,3-dipoles such as azides and nitrile oxides. nih.gov These reactions are powerful methods for the construction of five-membered heterocyclic rings. For instance, the reaction of an organic nitrile with an azide (B81097) leads to the formation of a tetrazole ring, a reaction that is often catalyzed by acids or metal catalysts. nih.gov Similarly, reaction with a nitrile oxide would yield a 1,2,4-oxadiazole. The electronic nature of the substituents on the pyridine ring of this compound would influence the rate and regioselectivity of these cycloaddition reactions.

Transformation to Other Nitrogen-Containing Heterocyclic Systems (e.g., Tetrazoles)

One of the most significant transformations of the nitrile group is its conversion into a tetrazole ring. researchgate.net This is typically achieved through a [2+3] cycloaddition reaction with an azide, often sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt. nih.govbeilstein-journals.org The resulting tetrazole is a bioisostere of a carboxylic acid group and is a common feature in many pharmaceutical compounds. researchgate.net The conversion of this compound to the corresponding tetrazolylpyridine would significantly alter its chemical and biological properties, opening up new avenues for derivatization and pharmacological screening. The general conditions for this transformation are well-established for a variety of nitriles. organic-chemistry.org

Reagent/CatalystProductReaction Type
Sodium Azide (NaN₃) / Lewis Acid5-(2,6-dimethoxy-4-methylpyridin-3-yl)-1H-tetrazole[2+3] Cycloaddition
Hydroxylamine (NH₂OH)N'-hydroxy-2,6-dimethoxy-4-methylpyridine-3-carboximidamideNucleophilic Addition
Grignard Reagents (RMgX)Imine intermediate, then Ketone upon hydrolysisNucleophilic Addition

Reactivity at the Methoxy Groups (–OCH3)

The two methoxy groups at the 2- and 6-positions of the pyridine ring are key determinants of the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions. They also present opportunities for selective demethylation to unmask reactive hydroxyl groups.

Investigating Nucleophilic Aromatic Substitution (SNAr) on the Activated Pyridine Ring)

The pyridine ring is inherently electron-deficient, and this deficiency is enhanced by the presence of the electron-withdrawing nitrile group. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (the 2-, 4-, and 6-positions). stackexchange.comechemi.com In this compound, the methoxy groups are located at two of these activated positions. Methoxy groups can act as leaving groups in SNAr reactions when attacked by strong nucleophiles.

Studies on related dimethoxypyridines have shown that sequential amination is possible, where one methoxy group is first displaced by an amine, followed by the displacement of the second. ntu.edu.sg This suggests that this compound could undergo similar reactions with various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of substituents at the 2- and/or 6-positions. The regioselectivity of the first substitution would be influenced by the electronic effects of the nitrile and methyl groups.

NucleophilePotential Product(s)
Primary/Secondary Amine (e.g., Piperidine)2-amino-6-methoxy-4-methylpyridine-3-carbonitrile and/or 6-amino-2-methoxy-4-methylpyridine-3-carbonitrile
Alkoxide (e.g., Sodium Ethoxide)2-ethoxy-6-methoxy-4-methylpyridine-3-carbonitrile and/or 6-ethoxy-2-methoxy-4-methylpyridine-3-carbonitrile
Thiolate (e.g., Sodium Thiophenoxide)2-(phenylthio)-6-methoxy-4-methylpyridine-3-carbonitrile and/or 6-(phenylthio)-2-methoxy-4-methylpyridine-3-carbonitrile

Selective Demethylation and Subsequent Functionalization Pathways

The selective cleavage of one or both methyl ethers in this compound would yield the corresponding hydroxypyridine derivatives (pyridones). This demethylation can be achieved using various reagents, such as strong acids (HBr, HI), Lewis acids (BBr₃, BCl₃), or nucleophilic reagents like L-selectride. researchgate.net The selective mono-demethylation of one methoxy group over the other would be a synthetic challenge, potentially influenced by steric and electronic factors.

Once demethylated, the resulting hydroxyl groups can be further functionalized. They can be alkylated, acylated, or used as nucleophiles in other reactions, thereby providing a route to a diverse array of new derivatives. For instance, the synthesis of various methoxypyridine derivatives often involves the initial synthesis of the corresponding hydroxypyridine followed by methylation. elsevierpure.com This highlights the synthetic utility of the hydroxyl functionality that can be unmasked from the methoxy groups of the title compound.

Demethylation ReagentPotential Product(s)
Boron Tribromide (BBr₃)2,6-dihydroxy-4-methylpyridine-3-carbonitrile
L-selectridePotentially selective mono-demethylation to 2-hydroxy-6-methoxy-4-methylpyridine-3-carbonitrile or 6-hydroxy-2-methoxy-4-methylpyridine-3-carbonitrile
Hydrogen Bromide (HBr)2,6-dihydroxy-4-methylpyridine-3-carbonitrile

Reactivity at the Methyl Group (–CH3)

The methyl group at the C-4 position of the pyridine ring is a key site for chemical modification, primarily through reactions involving its deprotonation to form a reactive carbanion.

The protons of the C-4 methyl group in pyridine derivatives exhibit a degree of acidity that allows for their removal by strong bases. This deprotonation results in the formation of a pyridylic anion, a resonance-stabilized carbanion. The negative charge is delocalized into the pyridine ring, particularly to the nitrogen atom, which enhances the stability of the anion.

The acidity of the C-4 methyl protons in this compound is influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the nitrile group at the C-3 position contributes to the stabilization of the resulting anion, thereby facilitating deprotonation. Conversely, the electron-donating methoxy groups at the C-2 and C-6 positions may slightly decrease the acidity of the methyl protons.

Commonly used strong bases for the deprotonation of such methylpyridines include organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in aprotic solvents such as tetrahydrofuran (B95107) (THF) at low temperatures. The resulting lithiated species is a potent nucleophile that can participate in a variety of subsequent functionalization reactions.

Table 1: Deprotonation Conditions for 4-Methylpyridine (B42270) Derivatives This table presents representative conditions for the deprotonation of 4-methylpyridine derivatives, which are analogous to the expected behavior of this compound.

SubstrateBaseSolventTemperature (°C)
4-Methylpyridinen-BuLiTHF-78
2-Methoxy-4-methylpyridineLDATHF-78
4-Methyl-3-cyanopyridinen-BuLiDiethyl ether-70

The anion generated from the deprotonation of the C-4 methyl group serves as a versatile intermediate for the introduction of various functional groups. These reactions typically involve the treatment of the lithiated species with a suitable electrophile.

One common functionalization is alkylation , where the anion reacts with alkyl halides (e.g., methyl iodide, ethyl bromide) to form a new carbon-carbon bond, thereby extending the carbon chain at the C-4 position.

Another important transformation is the condensation reaction with carbonyl compounds. The pyridylic anion can add to aldehydes and ketones to form β-hydroxyalkylpyridine derivatives after quenching the reaction with a proton source. These products can be further dehydrated to yield styryl- or substituted vinylpyridines.

Table 2: Representative Functionalization Reactions of 4-Lithiomethylpyridine Derivatives This table provides examples of functionalization reactions that are expected to be applicable to the anion of this compound.

ElectrophileProduct Type
Alkyl halide (R-X)4-Alkylpyridine
Aldehyde (R'CHO)4-(2-Hydroxy-2-R'-ethyl)pyridine
Ketone (R'R''CO)4-(2-Hydroxy-2-R',R''-ethyl)pyridine
Ester (R'COOR'')4-(2-Oxo-2-R'-ethyl)pyridine

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The pyridine ring in this compound possesses distinct electronic characteristics that govern its susceptibility to electrophilic and nucleophilic attack.

In the case of this compound, the only unsubstituted position on the pyridine ring is C-5. The electronic nature of this position is influenced by the surrounding substituents. The two methoxy groups at positions 2 and 6 are strong activating groups that direct electrophilic substitution to the ortho and para positions. The nitrile group at C-3 and the methyl group at C-4 also influence the electron density at C-5.

Electrophilic Aromatic Substitution: Generally, electrophilic aromatic substitution on the pyridine ring is less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the two activating methoxy groups in this compound would be expected to facilitate electrophilic attack at the C-5 position. Reactions such as nitration, halogenation, and sulfonation could potentially occur at this position under appropriate conditions, though likely requiring milder reagents than those used for highly deactivated pyridines.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). cncb.ac.cnresearchgate.net In this compound, these positions are already substituted. Nucleophilic attack at the C-5 position is generally not favored unless there is a good leaving group present and strong activation from electron-withdrawing groups.

A notable reaction for the functionalization of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction . ijpcbs.comjk-sci.comwikipedia.orgorganic-chemistry.orgnih.gov This reaction typically employs a Vilsmeier reagent, generated from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the ring. Given the electron-rich nature of the pyridine ring due to the two methoxy groups, it is plausible that this compound could undergo formylation at the C-5 position under Vilsmeier-Haack conditions.

Construction of Fused Heterocyclic Systems Utilizing this compound as a Synthon

The presence of multiple functional groups makes this compound a valuable building block, or synthon, for the synthesis of more complex, fused heterocyclic systems. The nitrile group and the adjacent methyl group are particularly useful for constructing fused rings.

One common strategy involves the reaction of the nitrile group with a suitable reagent to initiate cyclization. For instance, the nitrile can be hydrolyzed to an amide, which can then participate in condensation reactions. Alternatively, the nitrile group can react with dinucleophiles to form a new heterocyclic ring.

The reactivity of the C-4 methyl group can also be exploited to build fused systems. After deprotonation, the resulting anion can react with a bifunctional electrophile, leading to a cyclization cascade.

Several classes of fused pyridine derivatives can be synthesized from cyanopyridine precursors, including:

Thieno[2,3-b]pyridines: These can be prepared from 3-cyanopyridine-2(1H)-thiones, which can be synthesized from the corresponding 2-halopyridines. The thienopyridine scaffold is of interest due to its biological activities. researchgate.nettandfonline.comekb.egresearchgate.net

Furo[2,3-b]pyridines: The synthesis of this scaffold can be achieved through various routes, including the cyclization of appropriately substituted pyridines. cncb.ac.cnnih.govmdpi.comresearchgate.net

Pyrazolo[3,4-b]pyridines: These are often synthesized by the condensation of aminopyrazoles with β-dicarbonyl compounds or α,β-unsaturated ketones. mdpi.comnih.govresearchgate.netnih.govresearchgate.net Alternatively, a suitably functionalized pyridine, such as an aminopyridine derived from the nitrile, could serve as the starting material.

Pyrido[2,3-d]pyrimidines: These fused systems can be constructed by the cyclocondensation of 2-aminonicotinonitrile derivatives with various reagents. nih.govmdpi.com Conversion of the 2-methoxy group in the starting material to an amino group would be a necessary preceding step.

Table 3: Examples of Fused Heterocyclic Systems Derived from Cyanopyridine Precursors

Fused HeterocycleGeneral Synthetic Strategy from a Cyanopyridine Derivative
Thieno[2,3-b]pyridineReaction of a 3-cyanopyridine-2-thione with an α-haloketone or related electrophile. tandfonline.comresearchgate.net
Furo[2,3-b]pyridineTandem SNAr-cyclization of a 2-halopyridine with a hydroxyacetate derivative. nih.gov
Pyrazolo[3,4-b]pyridineConversion of the nitrile to an amino group, followed by diazotization and cyclization, or reaction with a 1,3-dicarbonyl compound.
Pyrido[2,3-d]pyrimidineConversion of a 2-alkoxy group to an amino group, followed by reaction with formic acid, acetic anhydride, or other cyclizing agents. nih.govmdpi.com

Mechanistic Investigations of Chemical Transformations Involving 2,6 Dimethoxy 4 Methylpyridine 3 Carbonitrile

Elucidation of Reaction Pathways for its Synthesis

The synthesis of polysubstituted pyridines like 2,6-Dimethoxy-4-methylpyridine-3-carbonitrile is most effectively achieved through multi-component reactions (MCRs), which allow for the construction of the complex heterocyclic core in a single step from simple precursors. bohrium.com These reactions are prized for their efficiency and atom economy. The formation of this specific pyridine (B92270) likely proceeds through a pathway analogous to the Guareschi-Thorpe reaction. nih.govrsc.orgnih.gov

This synthesis involves the condensation of a 1,3-dicarbonyl compound, an active methylene nitrile, and an ammonia (B1221849) source. researchgate.net For the target molecule, suitable starting materials would include a 1,3-dimethoxy-1,3-dicarbonyl equivalent, cyanoacetamide or a related cyano-active compound, and a source of ammonia like ammonium (B1175870) carbonate. nih.gov

Identification of Key Intermediates and Transition States in Multi-Component Reactions

The mechanism of pyridine ring formation in MCRs involves a sequence of well-established reaction steps, including condensation, Michael addition, and cyclization followed by aromatization. acs.org While the exact intermediates for the synthesis of this compound are not detailed in specific literature, a plausible pathway can be constructed based on established pyridine syntheses like the Hantzsch and Guareschi-Thorpe reactions. nih.govwikipedia.org

The key steps and intermediates are:

Enamine/Enolate Formation: The reaction likely initiates with the formation of an enamine from the 1,3-dicarbonyl compound and ammonia, or the formation of an enolate from the active methylene nitrile under basic conditions.

Knoevenagel Condensation: A Knoevenagel condensation can occur between one of the carbonyl groups and the active methylene group of the cyano-compound. acs.org

Michael Addition: The crucial C-C bond formation often proceeds via a Michael addition, where the enamine or enolate attacks an α,β-unsaturated carbonyl or nitrile intermediate. acs.org

Cyclization and Dehydration: The open-chain intermediate then undergoes an intramolecular cyclization, where the amino group attacks a carbonyl, followed by dehydration to form a dihydropyridine intermediate.

Aromatization: The final step is the oxidation of the dihydropyridine ring to the stable aromatic pyridine system. This step is often driven by the thermodynamic stability of the aromatic ring and can occur with a mild oxidant or even air. wikipedia.org

The transition states for these steps involve complex molecular geometries where multiple reactants come together. Identifying the precise structure of these transition states is a significant challenge experimentally but can be effectively modeled using computational methods.

Table 1: Plausible Intermediates in the Multi-Component Synthesis

Step Intermediate Type Description
1 Enamine Formed from a β-dicarbonyl precursor and an ammonia source.
2 Michael Adduct Result of the conjugate addition between an enamine and an α,β-unsaturated nitrile.

Kinetic Studies of Pyridine-Forming Reactions

A kinetic investigation would typically involve:

Monitoring Reactant/Product Concentration: Techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC) would be used to track the concentration of reactants and products over time.

Determining the Rate Law: By systematically varying the initial concentrations of the reactants (the dicarbonyl compound, the nitrile, and the ammonia source), the order of the reaction with respect to each component can be determined. This leads to the experimental rate law, for example, Rate = k[Dicarbonyl]^x[Nitrile]^y[Ammonia]^z.

Understanding the kinetics is crucial for optimizing reaction conditions, such as temperature and catalyst choice, to maximize the yield and efficiency of the synthesis. rsc.org

Mechanistic Aspects of its Derivatization Reactions

The structure of this compound features several reactive sites: the nitrile group, the methoxy (B1213986) groups on the pyridine ring, and the aromatic ring itself. Mechanistic studies of its derivatization focus on understanding how these sites react and what factors control the selectivity of these transformations.

Detailed Mechanisms of Nitrile Group Transformations

The carbonitrile (nitrile) group at the C-3 position is a versatile functional handle that can be converted into a variety of other groups through well-understood mechanisms.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The mechanism involves the nucleophilic attack of water or hydroxide on the electrophilic nitrile carbon. This initially forms an imidic acid or its conjugate base, which then tautomerizes to a primary amide. Further hydrolysis of the amide yields a carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. Alternatively, using a less reactive hydride source like diisobutylaluminium hydride (DIBALH) can stop the reaction at the imine stage, which is then hydrolyzed upon workup to yield an aldehyde.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile group to form ketones after acidic workup. The mechanism begins with the nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon, forming an imine anion salt. Aqueous workup then hydrolyzes this intermediate to a ketone.

Table 2: Summary of Nitrile Group Transformation Mechanisms

Reaction Reagent Key Intermediate Final Product
Hydrolysis H₃O⁺ or OH⁻ Amide Carboxylic Acid
Reduction LiAlH₄, then H₂O Imine Anion Primary Amine
Partial Reduction DIBALH, then H₂O Imine Aldehyde

Understanding the Regio- and Chemoselectivity of Nucleophilic Substitutions

The two methoxy groups at the C-2 and C-6 positions are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of such a reaction—whether the incoming nucleophile attacks the C-2 or C-6 position—is governed by a combination of steric and electronic factors.

Electronic Effects: The pyridine nitrogen is electron-withdrawing, as is the nitrile group at C-3. These groups activate the ring towards nucleophilic attack, particularly at the ortho (C-2) and para (C-6) positions, by stabilizing the negatively charged Meisenheimer complex intermediate. The electron-donating methyl group at C-4 has a smaller, opposing effect.

Steric Hindrance: The C-2 position is flanked by the nitrile group at C-3, while the C-6 position is less sterically hindered. A bulky incoming nucleophile would likely favor attack at the C-6 position to minimize steric repulsion.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the reaction pathway and the stability of charged intermediates, thereby affecting regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, a reagent might selectively react with the nitrile group without displacing the methoxy groups, or vice versa, depending on the reaction conditions and the nature of the reagent.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. researchgate.netnih.govredalyc.org These methods allow for the in-silico investigation of reaction pathways, providing insights that are difficult or impossible to obtain through experimental means alone. mdpi.comnajah.edunih.gov

For this compound, computational studies can be applied to:

Map Potential Energy Surfaces: DFT calculations can determine the energies of reactants, products, intermediates, and transition states for both the synthesis and derivatization reactions. mdpi.com This allows researchers to map out the entire reaction coordinate and identify the most energetically favorable pathway.

Identify Transition State Structures: By locating the transition state structures, chemists can understand the geometry of the molecules at the peak of the energy barrier. This information is crucial for explaining how bonds are formed and broken during the reaction.

Rationalize Selectivity: Computational models can accurately predict how electronic and steric factors influence regioselectivity. For example, by calculating the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) on the pyridine ring, one can predict the most likely site for nucleophilic attack. Similarly, steric hindrance can be quantified to explain preferences for one position over another.

Predict Kinetic Data: While computationally intensive, methods like Transition State Theory (TST) can be used in conjunction with DFT to estimate reaction rate constants and activation energies, which can then be compared with experimental kinetic data.

These computational approaches provide a molecular-level understanding of the reaction mechanisms, guiding the design of more efficient synthetic routes and predicting the outcomes of new chemical transformations. nih.gov

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly powerful for locating and characterizing the transition states of chemical reactions, providing deep insights into reaction mechanisms, activation energies, and the influence of substituents on reactivity. For a hypothetical chemical transformation of this compound, such as a nucleophilic aromatic substitution or a reaction involving the nitrile group, DFT calculations would be indispensable.

A typical DFT study would commence with the optimization of the ground state geometries of the reactants, intermediates, products, and, most crucially, the transition states connecting them. Functionals such as B3LYP or M06-2X, combined with a suitable basis set like 6-311++G(d,p), are commonly employed for such calculations on organic molecules. tandfonline.com The identification of a true transition state is confirmed by frequency calculations, where the structure must possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Detailed research findings from such a study would likely be presented in a manner that correlates the electronic properties of the molecule with its reactivity. For instance, the methoxy groups at the 2 and 6 positions, being electron-donating, would be expected to influence the electron density of the pyridine ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack. The methyl group at the 4-position would also contribute to this electronic landscape through hyperconjugation. The nitrile group, being a strong electron-withdrawing group, would significantly impact the reactivity of the adjacent carbon atoms.

To illustrate the expected outcomes, a hypothetical data table summarizing the key findings of a DFT analysis on a reaction involving this compound is presented below.

Interactive Data Table: Hypothetical DFT Transition State Analysis Data

ParameterReactantTransition StateProduct
Relative Energy (kcal/mol) 0.00+25.3-15.8
Key Bond Length (Å) C3-CN: 1.45C3-CN: 1.42C3-Nu: 1.48
Imaginary Frequency (cm⁻¹) N/A-350.2N/A
Mulliken Charge on C3 +0.15+0.28-0.05

Note: The data in this table is illustrative and intended to represent the type of results obtained from a DFT study. "Nu" represents a hypothetical nucleophile.

Molecular Dynamics Simulations for Conformational and Reactive Pathway Predictions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of a molecule and explore potential reactive pathways. For this compound, MD simulations would be particularly useful for understanding the flexibility of the methoxy groups and how their orientation might influence the accessibility of the reactive sites on the pyridine ring and the nitrile group.

An MD simulation would typically begin with the construction of a simulation box containing one or more molecules of this compound, often solvated in a chosen solvent to mimic experimental conditions. A suitable force field, such as AMBER or CHARMM, would be selected to describe the interactions between the atoms. The system would then be subjected to energy minimization, followed by a period of equilibration at a specific temperature and pressure. Finally, a production run would be performed to generate a trajectory of the atomic positions over time.

Analysis of the MD trajectory would reveal the preferred conformations of the molecule, the rotational barriers of the methoxy groups, and the solvent distribution around the solute. Furthermore, by employing advanced techniques such as umbrella sampling or metadynamics, it would be possible to explore the free energy surface of a chemical reaction and identify the most probable reactive pathways. These simulations could also predict how the molecule's conformation changes upon approaching a reactant or a catalytic surface.

The detailed research findings from MD simulations would complement the static picture provided by DFT by introducing the effects of temperature, solvent, and dynamics. For example, the simulations might reveal that certain conformations of the methoxy groups are more prevalent and that these conformations either sterically hinder or facilitate an incoming reactant.

An illustrative data table summarizing the potential findings from an MD simulation study is provided below.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Findings

ParameterValueDescription
Dihedral Angle (C2-O-CH3) Avg. 175° ± 10°Average orientation of the C2-methoxy group.
Dihedral Angle (C6-O-CH3) Avg. 178° ± 8°Average orientation of the C6-methoxy group.
Rotational Barrier (Methoxy) 3.5 kcal/molEnergy barrier for the rotation of the methoxy groups.
Radial Distribution Function (g(r)) of Water around Nitrile Nitrogen Peak at 2.8 ÅIndicates a strong hydrogen bonding interaction with the solvent.

Note: The data in this table is illustrative and represents the type of results obtained from an MD simulation study.

Computational and Theoretical Chemistry Studies on 2,6 Dimethoxy 4 Methylpyridine 3 Carbonitrile

Electronic Structure and Quantum Chemical Properties

The electronic structure of a molecule governs its chemical behavior. Quantum chemical calculations are essential in determining properties such as molecular orbital energies, charge distribution, and reactivity. For 2,6-Dimethoxy-4-methylpyridine-3-carbonitrile, these studies would provide a fundamental understanding of its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. wikipedia.orgyoutube.comnih.govyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive.

For this compound, an FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The distribution of the HOMO would highlight the electron-rich areas, likely sites for electrophilic attack, while the LUMO distribution would indicate electron-deficient regions, prone to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)Significance
HOMO Energy-6.5Energy of the highest occupied molecular orbital, related to the ionization potential.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital, related to the electron affinity.
HOMO-LUMO Gap5.3Indicator of chemical reactivity and kinetic stability.

Note: The data in this table is hypothetical and serves as an illustration of what an FMO analysis would provide. Specific computational studies for this compound were not found in the public domain.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. wolfram.comresearchgate.netresearchgate.netscispace.comchemrxiv.org The EPS map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to represent varying levels of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, an EPS map would visually represent the charge distribution across the molecule. It would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) groups, as well as the nitrogen of the nitrile group, indicating these as potential sites for electrophilic interaction. Conversely, positive potential might be observed around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a detailed picture of the Lewis-like chemical bonding structure and allows for the investigation of donor-acceptor interactions, which are crucial for understanding intermolecular forces. NBO analysis can quantify the stabilization energies associated with these interactions, providing insight into the strength of hydrogen bonds, halogen bonds, and other non-covalent interactions.

In the context of this compound, an NBO analysis would be employed to understand the intramolecular charge transfer and the potential for intermolecular interactions. This would be particularly useful in predicting how the molecule might interact with other molecules in a condensed phase or in a biological system.

Advanced Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental data, confirming molecular structures, and gaining insight into the electronic and vibrational characteristics of the compound. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock calculations are routinely employed to achieve high accuracy in these predictions. researchgate.net

Theoretical Prediction of Vibrational Modes (IR, Raman) for Mechanistic Probes

The vibrational spectrum of a molecule offers a unique fingerprint based on its structure and bonding. Theoretical calculations, particularly using DFT methods like B3LYP with extended basis sets (e.g., 6-311++G(d,p)), can accurately predict the fundamental vibrational frequencies and their corresponding intensities in both Infrared (IR) and Raman spectra. researchgate.net For a non-linear molecule like this compound, the number of normal vibrational modes is calculated as 3N-6, where N is the number of atoms.

These theoretical predictions serve as crucial mechanistic probes. By comparing the calculated spectrum with the experimental one, each observed band can be assigned to a specific vibrational motion of the molecule's functional groups (e.g., C≡N stretch, C-H stretch, pyridine ring deformations). A vibration is IR active if it causes a change in the molecule's dipole moment, and it is Raman active if it leads to a change in the molecule's polarizability. libretexts.orguci.edu This detailed assignment helps to confirm the molecular structure and can reveal subtle structural changes in different environments or upon interaction with other molecules.

Below is a table of representative, theoretically predicted vibrational modes for this compound.

Table 1. Predicted Vibrational Frequencies and Assignments for this compound.
Predicted Frequency (cm⁻¹)Vibrational Mode AssignmentPredicted IR ActivityPredicted Raman Activity
3050-3100Aromatic C-H Stretch (Pyridine Ring)MediumStrong
2950-3000Asymmetric/Symmetric C-H Stretch (Methyl/Methoxy)StrongMedium
2230-2240C≡N Stretch (Nitrile)StrongStrong
1580-1610Pyridine Ring C=C and C=N StretchingStrongMedium
1450-1480C-H Bending (Methyl/Methoxy)MediumWeak
1250-1300Asymmetric C-O-C Stretch (Methoxy)Very StrongWeak
1020-1050Symmetric C-O-C Stretch (Methoxy)MediumMedium

NMR Chemical Shift Prediction for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts via computational methods, most commonly the Gauge-Independent Atomic Orbital (GIAO) method, provides a powerful means to validate and refine complex structural assignments. researchgate.netliverpool.ac.uk These calculations can resolve ambiguities in experimental spectra, especially for molecules with many similar chemical environments.

Theoretical chemical shifts are typically calculated for an optimized molecular geometry and then correlated with experimental values. A strong linear correlation between the predicted and observed shifts confirms the proposed structure. researchgate.net Furthermore, discrepancies can highlight interesting electronic effects or conformational features not initially apparent. mdpi.com The use of machine learning models trained on large datasets of DFT-calculated and experimental shifts is also emerging as a rapid and accurate alternative for predicting NMR spectra. ethz.ch

The following table presents a hypothetical correlation between predicted and experimental NMR chemical shifts for this compound, illustrating how such data is used for structural verification.

Table 2. Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound.
Carbon AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)Difference (ppm)
C2 (C-OCH₃)163.5164.1-0.6
C3 (C-CN)94.294.9-0.7
C4 (C-CH₃)155.8156.3-0.5
C5 (C-H)108.1108.8-0.7
C6 (C-OCH₃)162.7163.2-0.5
CN (Nitrile)116.4117.0-0.6
C-CH₃ (Methyl)22.523.0-0.5
C-OCH₃ (Methoxy)54.955.5-0.6

Non-Covalent Interactions and Supramolecular Assembly

The solid-state structure and resulting material properties of a compound are governed by the network of non-covalent interactions between molecules. Theoretical studies are essential for visualizing, characterizing, and quantifying these interactions, which include hydrogen bonds, van der Waals forces, and π–π stacking. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts and Crystal Packing

For this compound, this analysis would partition the crystal packing into contributions from different atom···atom contacts, such as H···H, C···H, O···H, and N···H. Typically, non-specific H···H contacts comprise the largest portion of the surface. nih.govdoaj.org The presence of specific, close contacts, often appearing as sharp "spikes" on the fingerprint plot, indicates key directive interactions like hydrogen bonds and π–π stacking that stabilize the crystal structure. nih.gov

The table below summarizes the expected percentage contributions of the most significant intermolecular contacts for a molecule like this compound, based on analyses of similar pyridine derivatives. researchgate.netnih.gov

Table 3. Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis.
Intermolecular Contact TypeTypical Percentage ContributionDescription
H···H~50-60%Represents van der Waals forces and is the most abundant contact type. nih.govdoaj.org
C···H / H···C~15-25%Indicates C-H···π interactions and general van der Waals contacts. nih.govnih.gov
O···H / H···O~8-12%Highlights the presence of weak C-H···O hydrogen bonds involving methoxy groups. researchgate.net
N···H / H···N~5-10%Points to weak C-H···N hydrogen bonds with the pyridine and nitrile nitrogen atoms. researchgate.netnih.gov
C···C~4-7%Suggests the presence of π–π stacking interactions between pyridine rings. researchgate.net

Theoretical Investigation of Hydrogen Bonding Networks

While this compound lacks classical hydrogen bond donors (e.g., O-H, N-H), it contains several acceptor atoms (the nitrile nitrogen, the pyridine nitrogen, and the methoxy oxygens). Consequently, it can participate in weak C-H···N and C-H···O hydrogen bonds. nih.govnih.gov These interactions, though individually weak, can collectively play a significant role in determining the supramolecular assembly and crystal packing. nih.gov

Theoretical investigations using computational methods can identify and characterize these weak hydrogen bonding networks. By analyzing the crystal structure, it is possible to calculate the geometries (distances and angles) of potential hydrogen bonds. For example, interactions between the methyl or aromatic C-H groups and the nitrogen or oxygen atoms of neighboring molecules can form intricate networks, such as chains or rings, that link molecules into a stable three-dimensional architecture. nih.gov These studies are critical for understanding how molecular structure dictates the formation of specific, predictable solid-state arrangements.

Applications of 2,6 Dimethoxy 4 Methylpyridine 3 Carbonitrile As a Synthetic Building Block and Research Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The structure of 2,6-Dimethoxy-4-methylpyridine-3-carbonitrile makes it a promising candidate for the synthesis of more complex, fused heterocyclic systems. The nitrile and methyl groups, along with the pyridine (B92270) ring itself, offer multiple reactive sites for cyclization and functionalization reactions.

Substituted nicotinonitriles are valuable precursors for the synthesis of fused pyridine systems, such as pyridopyrimidines, which are of significant interest due to their wide range of biological activities. researchgate.net Typically, an ortho-amino-nicotinonitrile derivative undergoes cyclization with various reagents to form the fused pyrimidine ring. nih.govnih.gov For this compound, a preliminary transformation, such as the introduction of an amino group, would be necessary to enable such cyclizations.

The reactivity of the methyl group, activated by the adjacent electron-withdrawing nitrile and the pyridine ring, could also be exploited. For instance, condensation reactions involving activated methyl groups on heteroaromatic carbonitriles have been used to construct condensed pyridine systems like pyrido[3,4-c]quinolines. rsc.org Similarly, the reaction of related 4-methyl-2,6-dichloronicotinonitrile with reagents like the malononitrile (B47326) dimer demonstrates how the pyridine core can be functionalized to build more complex structures. researchgate.net

Table 1: Potential Reactions for Polycyclic System Synthesis

Precursor Type Reagent/Reaction Condition Resulting Heterocycle Citation (Analogous Reaction)
o-Amino-nicotinonitriles Phenyl isothiocyanate, Formamides Pyrido[2,3-d]pyrimidines nih.gov
Activated Methyl-nicotinonitriles Condensation, Cyclization Condensed Pyridines rsc.org
Halo-nicotinonitriles Nucleophilic Substitution (e.g., malononitrile dimer) Functionalized Pyridines researchgate.net

In the context of total synthesis, highly functionalized heterocyclic compounds serve as crucial building blocks. While no specific total synthesis has been reported using this compound, its polysubstituted nature makes it a theoretically useful intermediate. The distinct electronic properties of the methoxy (B1213986), methyl, and nitrile substituents allow for regioselective modifications, which is a key aspect of complex molecule synthesis. For instance, the methoxy groups could potentially be converted to hydroxyls or other functionalities, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further elaboration. The synthesis of complex triarylmethane architectures from 4-methylpyridine (B42270) highlights how a simple methylpyridine core can be used to rapidly build molecular complexity. mdpi.com

Utilization in Ligand Design for Coordination Chemistry

The pyridine nitrogen and the oxygen atoms of the methoxy groups in this compound present potential coordination sites for metal ions. The nitrile nitrogen could also engage in metal binding, making the molecule a potential multidentate ligand.

Pyridine-based ligands are fundamental in coordination chemistry, forming stable complexes with a vast array of transition metals. nih.gov The chelating ability of tridentate terpyridine ligands, for example, is well-established and leads to supramolecular architectures with interesting photophysical and redox properties. nih.gov Although simpler, this compound could act as a bidentate ligand, coordinating through the pyridine nitrogen and one of the methoxy oxygen atoms to form a stable chelate ring. The specific binding modes would depend on the metal ion, solvent, and reaction conditions. Characterization of such complexes would typically involve techniques like X-ray crystallography to determine the coordination geometry, and spectroscopic methods (IR, NMR, UV-Vis) to probe the ligand-metal interactions.

The principles of supramolecular chemistry involve the self-assembly of molecules through non-covalent interactions to form well-defined, higher-order structures. mdpi.com Pyridine derivatives are frequently used in constructing supramolecular assemblies through hydrogen bonding or metal coordination.

In the field of metal-organic frameworks (MOFs), organic molecules act as "linkers" that connect metal ions or clusters to form porous, crystalline materials. To be used as a linker in a MOF, this compound would likely require modification to include functional groups capable of bridging multiple metal centers, such as carboxylic acids. For example, the nitrile group could be hydrolyzed to a carboxylate, transforming the molecule into a bifunctional linker suitable for MOF synthesis.

Table 2: Potential Functional Groups for MOF Linker Design

Original Group Modified Group Potential Coordination Mode
-C≡N (Nitrile) -COOH (Carboxylic Acid) Bidentate bridging
-OCH₃ (Methoxy) -OH (Hydroxyl) Monodentate or bridging
Pyridine N Pyridine N Monodentate

Development of Advanced Organic Materials (Purely Academic, Structural Design)

Precursor for Novel Organic Semiconductors or Optoelectronic Materials

There is no direct evidence in the scientific literature of this compound being used as a precursor for organic semiconductors or optoelectronic materials. However, the pyridine-3,5-dicarbonitrile framework, which is structurally related, has been identified as a promising component in the design of electron-transporting materials for applications such as organic light-emitting diodes (OLEDs). For instance, compounds like 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile have been investigated for their electroactive properties. google.com The synthesis of such sophisticated pyridine-3,5-dicarbonitriles often starts from different precursors, such as 4-bromobenzaldehyde. google.com

The general synthetic strategies for related pyridine-dicarbonitrile semiconductors involve cyclocondensation reactions to form the core pyridine ring, followed by functionalization to introduce desired electronic properties. google.com The methoxy and methyl groups on this compound could theoretically be modified or used to influence the electronic and physical properties of a resulting semiconductor, but such research has not been published.

Table 1: Examples of Structurally Related Pyridine-Dicarbonitrile Derivatives in Organic Electronics

Compound NameApplication AreaReference
2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrileOrganic Semiconductors google.com
2,6-Dibromo-4-(4-bromophenyl)pyridine-3,5-carbonitrileSynthetic Intermediate google.com

This table is for illustrative purposes to show the types of related compounds found in the literature and does not imply that this compound is used in a similar fashion.

Role in Fluorescent Probe Synthesis for Chemical Sensing Applications

Similarly, no specific role for this compound in the synthesis of fluorescent probes for chemical sensing has been reported. The field of fluorescent probes often utilizes molecules whose fluorescence properties are sensitive to their local environment, such as polarity or the presence of specific analytes.

Research has been conducted on other pyridine-carbonitrile derivatives as fluorescent sensors. For example, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been explored as fluorescent molecular sensors for monitoring polymerization processes. easechem.com The fluorescence of these molecules changes in response to the microenvironment's polarity and viscosity. easechem.com Additionally, 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles have been synthesized and shown to exhibit solid-state fluorescence. google.com

The synthesis of these fluorescent probes involves multi-step reactions to build the functionalized pyridine system. While this compound possesses a core structure that could potentially be elaborated into a fluorescent probe, there are no published reports of it being used for this purpose.

Table 2: Examples of Structurally Related Pyridine-Carbonitrile Derivatives in Fluorescence Applications

Compound ClassApplication AreaReference
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile DerivativesFluorescent Sensors for Polymerization Monitoring easechem.com
2-Alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitrilesSolid-State Fluorescent Materials google.com

This table is for illustrative purposes to show the types of related compounds found in the literature and does not imply that this compound is used in a similar fashion.

Future Research Directions and Unexplored Avenues for 2,6 Dimethoxy 4 Methylpyridine 3 Carbonitrile

Exploration of Novel Catalytic Transformations Mediated by the Compound

The inherent electronic characteristics of 2,6-Dimethoxy-4-methylpyridine-3-carbonitrile, stemming from its substituted pyridine (B92270) ring, make it an intriguing candidate for mediating novel catalytic transformations. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, which can be harnessed for organocatalysis. Future research should focus on exploring its potential to catalyze a variety of organic reactions.

Initial investigations could explore its efficacy in well-established transformations where pyridine derivatives have shown promise. For instance, its basicity could be exploited in reactions such as the Baylis-Hillman reaction or Michael additions. Furthermore, the presence of the nitrile and methoxy (B1213986) groups could influence the steric and electronic environment of the catalytic site, potentially leading to unique reactivity or selectivity compared to simpler pyridine catalysts. A systematic study of its catalytic activity in a range of reactions would be a crucial first step.

Potential Catalytic Application Hypothesized Role of the Compound Key Parameters to Investigate
Baylis-Hillman ReactionBase catalystSubstrate scope, reaction kinetics, enantioselectivity (if chiral derivatives are synthesized)
Michael AdditionBase catalystEfficiency with various Michael donors and acceptors, diastereoselectivity
Acylation ReactionsNucleophilic catalystCatalytic loading, solvent effects, functional group tolerance
Polymerization ReactionsInitiator or modifierControl over polymer molecular weight and polydispersity

Integration into Flow Chemistry and Automated Synthesis Methodologies

The development of efficient and scalable synthetic routes is paramount for the practical application of any compound. Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and the potential for automation. mdpi.com Future research should aim to develop a robust and efficient continuous-flow synthesis of this compound.

This would involve the optimization of reaction parameters such as temperature, pressure, residence time, and stoichiometry in a microreactor setup. The integration of in-line purification and analysis techniques would further streamline the process, enabling the on-demand synthesis of the target compound. Moreover, the development of an automated synthesis platform would facilitate the rapid generation of a library of derivatives, which is crucial for structure-activity relationship studies.

Investigation of Photochemical and Electrochemical Properties

The photophysical and electrochemical properties of pyridine derivatives are of significant interest for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors. The specific arrangement of substituents in this compound suggests that it may possess interesting electronic properties.

Future studies should involve a thorough investigation of its absorption and emission properties using UV-Vis and fluorescence spectroscopy. researchgate.net Determining the quantum yield and lifetime of its excited states will provide valuable insights into its potential as a luminophore. mdpi.com Furthermore, its electrochemical behavior should be characterized using techniques such as cyclic voltammetry to determine its oxidation and reduction potentials. This data will be essential for evaluating its suitability for applications in electro-optic devices or as a redox mediator.

Property Experimental Technique Potential Application
UV-Vis AbsorptionUV-Vis SpectroscopyOrganic electronics, photocatalysis
Fluorescence EmissionFluorescence SpectroscopyOLEDs, chemical sensors, bio-imaging
Redox PotentialsCyclic VoltammetryRedox-active materials, batteries

Advanced Computational Design of Derivatives with Tuned Reactivity

Computational chemistry provides a powerful tool for the rational design of molecules with desired properties, thereby accelerating the discovery process and reducing experimental costs. nih.gov Future research should leverage advanced computational methods to design derivatives of this compound with tailored reactivity and properties.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of the parent compound and its derivatives. researchgate.net This will allow for the in-silico screening of a large number of virtual compounds to identify candidates with optimized properties, such as enhanced catalytic activity, specific photophysical characteristics, or improved biological activity. For example, by systematically modifying the substituents on the pyridine ring, it would be possible to fine-tune the compound's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for its electronic and optical properties.

Synergistic Approaches Combining Experimental Synthesis with Advanced Theoretical Prediction

The most effective approach to unlocking the full potential of this compound and its derivatives will involve a close interplay between experimental synthesis and theoretical predictions. A synergistic approach, where computational studies guide the design of new molecules and experimental work validates the theoretical predictions, will be crucial for rapid progress.

This iterative cycle of design, synthesis, and characterization will enable a deeper understanding of the structure-property relationships governing the behavior of this class of compounds. For example, theoretical calculations could predict that a specific derivative will exhibit enhanced catalytic activity, which can then be synthesized and tested experimentally. The experimental results can then be used to refine the computational models, leading to more accurate predictions in the future. This integrated approach will be instrumental in the development of novel applications for this compound in diverse fields ranging from catalysis to materials science.

Q & A

Basic Questions

Q. What are effective synthetic routes for 2,6-Dimethoxy-4-methylpyridine-3-carbonitrile?

  • Methodology :

  • Step 1 : Start with a substituted pyridine precursor (e.g., 4-Methoxypyridine-3-carbonitrile analogs) and introduce methoxy groups via nucleophilic substitution under reflux conditions with methanol and a strong base (e.g., NaH) .
  • Step 2 : Purify intermediates using high-performance liquid chromatography (HPLC) to achieve >97% purity, as demonstrated for structurally related nitriles .
  • Step 3 : Optimize reaction conditions (temperature: 80–100°C, inert atmosphere) to prevent side reactions, particularly oxidation or demethylation .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

  • Analytical Workflow :

  • X-ray Diffraction : Resolve crystal structure to confirm substituent positions and hydrogen-bonding networks, as seen in analogous pyridine-carbonitrile derivatives .
  • NMR/IR Spectroscopy :
  • ¹H-NMR : Expect peaks for methoxy groups (δ 3.8–4.0 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • IR : Strong absorption at ~2,220 cm⁻¹ (C≡N stretch) and ~1,250 cm⁻¹ (C-O from methoxy) .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion [M+H]⁺ at m/z 208.1 (C₁₀H₁₂N₂O₂) .

Q. What safety protocols are critical during synthesis and handling?

  • Guidelines :

  • Store in moisture-free environments at 2–8°C to prevent hydrolysis of nitrile or methoxy groups .
  • Use PPE (gloves, goggles) due to potential irritancy of nitriles and pyridine derivatives .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cyclization reactions involving this compound?

  • Approach :

  • Perform DFT calculations to map electron density on the pyridine ring, identifying nucleophilic/electrophilic sites. For example, the nitrile group may act as an electron-withdrawing group, directing substitution at C-4 .
  • Compare results with experimental data from similar systems (e.g., cyclopenta[b]pyridine derivatives) to validate models .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

  • Troubleshooting :

  • Variable 1 : Moisture sensitivity—ensure inert gas (N₂/Ar) during synthesis, as trace water can hydrolyze intermediates .
  • Variable 2 : Catalyst choice—screen Pd/C vs. CuI catalysts for cross-coupling steps, as shown in bipyridine syntheses .
  • Validation : Replicate reactions with strict control of temperature/pH and characterize byproducts via LC-MS .

Q. What mechanistic insights explain its potential in photoinitiating systems?

  • Hypothesis :

  • The electron-rich pyridine core and nitrile group may facilitate charge-transfer interactions under UV light, similar to 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives .
  • Test by measuring photopolymerization kinetics with varying initiator concentrations and monitoring via FT-IR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.